Ethyl 3-(methylthio)phenyl sulfide
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Overview
Description
Ethyl 3-(methylthio)phenyl sulfide is an organic compound characterized by the presence of both ethyl and methylthio groups attached to a phenyl sulfide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(methylthio)phenyl sulfide typically involves the reaction of 3-(methylthio)phenyl sulfide with ethyl halides under basic conditions. A common method includes the use of ethyl iodide and a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the ethyl group is introduced to the phenyl sulfide moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing species. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the ethyl or methylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted phenyl sulfides.
Scientific Research Applications
Ethyl 3-(methylthio)phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3-(methylthio)phenyl sulfide exerts its effects involves interactions with various molecular targets. In oxidation reactions, the sulfur atoms in the compound are key sites for interaction with oxidizing agents, leading to the formation of sulfoxides and sulfones. In biological systems, the compound may interact with enzymes and other proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
Ethyl 3-(methylthio)phenyl sulfide can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-(methylthio)phenyl sulfide: Similar structure but with the methylthio group in the para position.
Ethyl 3-(ethylthio)phenyl sulfide: Similar structure but with an ethylthio group instead of a methylthio group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1-ethylsulfanyl-3-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAUNHROPUOFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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